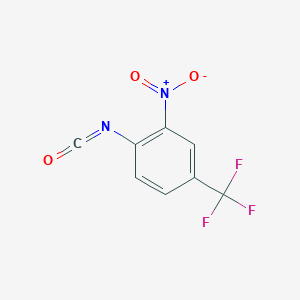

2-Nitro-4-(trifluoromethyl)phenyl isocyanate

Overview

Description

The compound 2-Nitro-4-(trifluoromethyl)phenyl isocyanate is a chemical that is not directly mentioned in the provided papers. However, related compounds and their properties and reactions can provide insight into the behavior of this compound. For instance, 2-nitrophenyl isocyanide has been identified as a versatile convertible isocyanide, which suggests that the 2-Nitro-4-(trifluoromethyl)phenyl isocyanate could also exhibit versatile reactivity due to the presence of the isocyanate group .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can be efficient and stereocontrolled. For example, the synthesis of a fused gamma-lactam beta-lactone bicycle from a linear keto acid precursor involves a sequential biscyclization strategy, which includes a Ugi reaction and beta-lactonization . This indicates that the synthesis of 2-Nitro-4-(trifluoromethyl)phenyl isocyanate could potentially be achieved through similar multi-step synthetic strategies.

Molecular Structure Analysis

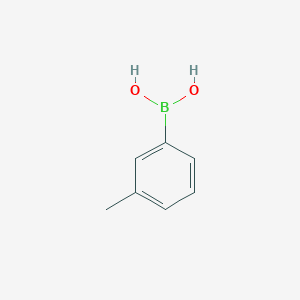

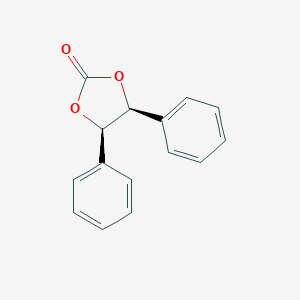

The molecular structure of compounds similar to 2-Nitro-4-(trifluoromethyl)phenyl isocyanate can be influenced by the substituents on the aromatic ring. For instance, the presence of a trifluoromethyl group can induce steric interactions that affect the planarity of the molecule, as seen in the case of 4-nitro-2-(trifluoromethyl)benzoic acid . This suggests that the trifluoromethyl group in 2-Nitro-4-(trifluoromethyl)phenyl isocyanate could similarly affect its molecular conformation.

Chemical Reactions Analysis

Isocyanates are known to participate in a variety of chemical reactions. The papers describe the use of isocyanides and isocyanates in the synthesis of hydroxamic acids, ureas, and other nitrogen-containing compounds . These reactions often proceed with good yields and without racemization, indicating that 2-Nitro-4-(trifluoromethyl)phenyl isocyanate could be a valuable intermediate for the synthesis of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanate compounds can be deduced from their vibrational spectra and conformational analyses. For example, the vibrational spectra of 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate have been measured, and the influence of different conformers on the spectra has been analyzed . This suggests that the physical and chemical properties of 2-Nitro-4-(trifluoromethyl)phenyl isocyanate could be similarly characterized using spectroscopic techniques.

Scientific Research Applications

Airborne Isocyanates Detection

4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) is used for determining mono- and diisocyanates in air samples, reacting with airborne analytes to yield corresponding urea derivatives. These derivatives are then separated via reversed-phase liquid chromatography. This method offers increased selectivity and excellent sensitivity, outperforming most established methods (Vogel & Karst, 2002).

Photoinduced Thiotelluration

Highly selective thiotelluration of isocyanides, including those bearing nitro or trifluoromethyl groups, is achieved through a photoinduced reaction. This process is facilitated by a disulfide–ditelluride mixed system and leads to the formation of bisthiolated indole and quinoline derivatives (Mitamura et al., 2007).

Vibration and DFT Analysis

Vibrational spectra and conformational analyses of 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate have been conducted. These studies are vital in understanding the physical and chemical properties of isocyanate derivatives, including those with nitro and trifluoromethyl groups (Tonannavar et al., 2012).

Synthesis and Properties of Derivatives

The reaction of sym-triazines with nitrourea and phenyl isocyanate produces N-mono- and N,N′-disubstituted ureas containing sym-triazine segments. These derivatives are important for understanding the decomposition patterns under electron impact, which can be related to 2-nitro-4-(trifluoromethyl)phenyl isocyanate derivatives (Kelarev et al., 1987).

Polymerization Initiators

N-aryl-N′-pyridyl ureas, synthesized from reactions with various isocyanates including 4-(trifluoromethyl)phenyl isocyanate, are used as initiators in the polymerization of epoxides. These initiators are crucial for achieving thermal latency in polymerization processes (Makiuchi et al., 2015).

Organic Isocyanate Preparation

A process has been developed for preparing organic isocyanates, like 2-nitro-4-(trifluoromethyl)phenyl isocyanate, by reacting organic nitro compounds with carbon monoxide. This method involves using a catalytic system of palladium and rhodium compounds (Briegleb et al., 2004).

Solvent and Catalyst Effect on Isocyanate Synthesis

The influence of solvents and transition-metal oxides and chlorides on catalyst activity in the synthesis of phenyl isocyanate is studied. This research is significant for understanding the synthesis process of similar isocyanates, including 2-nitro-4-(trifluoromethyl)phenyl isocyanate (Manov-Yuvenskii & Nefedov, 1981).

Safety And Hazards

properties

IUPAC Name |

1-isocyanato-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O3/c9-8(10,11)5-1-2-6(12-4-14)7(3-5)13(15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGZAHNHYOUVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408015 | |

| Record name | 2-Nitro-4-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-(trifluoromethyl)phenyl isocyanate | |

CAS RN |

16588-70-8 | |

| Record name | 1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16588-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)

![Trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane](/img/structure/B102332.png)